molecular formula C16H17N B11751333 1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine

1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B11751333
M. Wt: 223.31 g/mol
InChI Key: UMOWOGFRHSFFOV-UHFFFAOYSA-N
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Description

1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound that belongs to the class of benzazepines It is characterized by a seven-membered ring structure fused with a benzene ring and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be synthesized through several methods. One common approach involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium (n-C4H9Li) as a key reaction step . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for 1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, fully saturated benzazepines, and substituted benzazepines with various functional groups.

Scientific Research Applications

1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as dopamine receptors. It acts as an antagonist or agonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can result in changes in neurotransmitter release and receptor sensitivity, contributing to its pharmacological effects .

Comparison with Similar Compounds

1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be compared with other benzazepine derivatives, such as:

These comparisons highlight the unique structural features and functional properties of 1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

1-phenyl-2,3,4,5-tetrahydro-1-benzazepine

InChI

InChI=1S/C16H17N/c1-2-10-15(11-3-1)17-13-7-6-9-14-8-4-5-12-16(14)17/h1-5,8,10-12H,6-7,9,13H2

InChI Key

UMOWOGFRHSFFOV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C3=CC=CC=C3

Origin of Product

United States

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